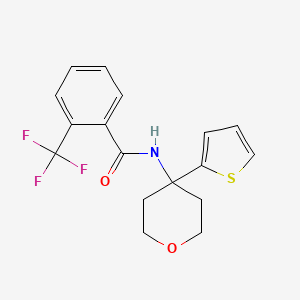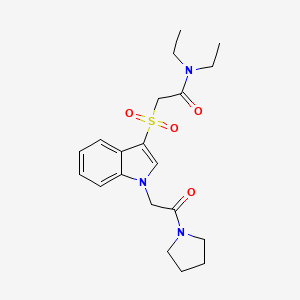
N,N-diethyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifolate Agents in Cancer Research
- Research on Antifolates : A study by Gangjee et al. (2007) focused on synthesizing antifolates as potential dihydrofolate reductase (DHFR) inhibitors for use as antitumor agents. These compounds, including analogues similar to N,N-diethyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, demonstrated significant inhibition of human DHFR and growth of tumor cells in culture (Gangjee et al., 2007).
Development of Antiallergic Agents
- Synthesis of Antiallergic Compounds : Research by Menciu et al. (1999) involved the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including structures related to the compound . These were explored as novel antiallergic compounds, showing potent inhibitory activities in various assays (Menciu et al., 1999).
Synthesis and Functionalization in Organic Chemistry
- Stereoselective Synthesis : Indumathi et al. (2007) developed a method for the stereoselective synthesis of highly functionalized compounds using related sulfonylacetamide structures. This research contributes to the field of organic synthesis, particularly in creating diverse molecular structures (Indumathi et al., 2007).
Anticancer Research
- Investigation in Hepatic Cancer : A study by Eldeeb et al. (2022) on sulfonamide-derived isatins, structurally similar to the compound , examined their cytotoxic effects on hepatic cancer cell lines. The research highlighted the potential of these compounds in cancer management (Eldeeb et al., 2022).
Investigating Antimalarial and Antiviral Properties
- Antimalarial and COVID-19 Drug Research : Fahim and Ismael (2021) explored N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity and potential application against COVID-19. This demonstrates the compound's relevance in infectious disease research (Fahim & Ismael, 2021).
Development of Novel Insecticides
- Synthesis of Heterocycles for Insecticidal Use : Research by Fadda et al. (2017) utilized derivatives of this compound to create new heterocycles, assessing their insecticidal potential against the cotton leafworm. This highlights the compound's role in developing new agricultural chemicals (Fadda et al., 2017).
Propiedades
IUPAC Name |
N,N-diethyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-3-21(4-2)20(25)15-28(26,27)18-13-23(17-10-6-5-9-16(17)18)14-19(24)22-11-7-8-12-22/h5-6,9-10,13H,3-4,7-8,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAZBHNCKWCTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2714472.png)

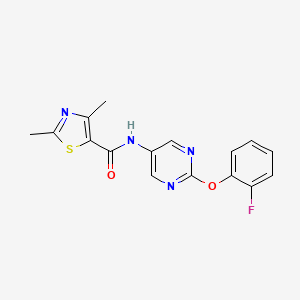
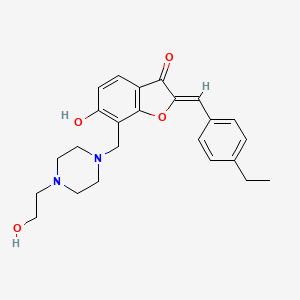
![3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine](/img/structure/B2714478.png)

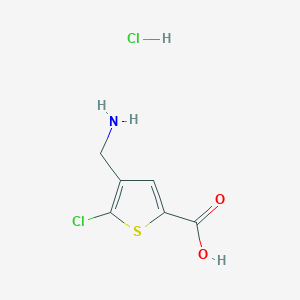

![2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714486.png)
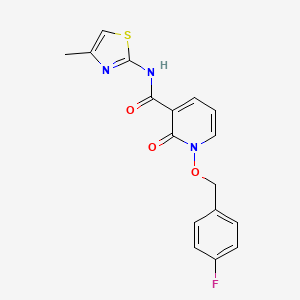
![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2714489.png)
